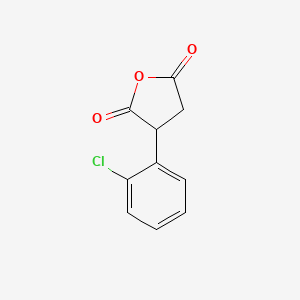

3-(2-Chlorophenyl)oxolane-2,5-dione

Description

Structure

3D Structure

Properties

IUPAC Name |

3-(2-chlorophenyl)oxolane-2,5-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7ClO3/c11-8-4-2-1-3-6(8)7-5-9(12)14-10(7)13/h1-4,7H,5H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYQWSLDOLWQXFW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(=O)OC1=O)C2=CC=CC=C2Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7ClO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301274984 | |

| Record name | 3-(2-Chlorophenyl)dihydro-2,5-furandione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301274984 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66041-30-3 | |

| Record name | 3-(2-Chlorophenyl)dihydro-2,5-furandione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=66041-30-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(2-Chlorophenyl)dihydro-2,5-furandione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301274984 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Properties of 3-(2-Chlorophenyl)oxolane-2,5-dione

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: 3-(2-Chlorophenyl)oxolane-2,5-dione is a sparsely documented compound. Consequently, this guide leverages data from structurally analogous compounds and established principles of organic chemistry to infer its chemical properties, synthesis, and potential biological activities. All predicted data should be confirmed through empirical investigation.

Introduction

This compound, also known as 2-(2-chlorophenyl)succinic anhydride, is a substituted cyclic dicarboxylic anhydride. Its structure, featuring a reactive anhydride ring and a chlorinated phenyl group, suggests a potential for diverse chemical transformations and biological interactions. This guide provides a comprehensive overview of its predicted chemical properties, a plausible synthetic route, expected spectroscopic characteristics, and potential applications in research and development, particularly in medicinal chemistry.

Predicted Physicochemical Properties

The physicochemical properties of this compound can be estimated by examining its constituent parts and related molecules. The presence of the chlorophenyl group is expected to increase its molecular weight, melting point, and lipophilicity compared to the parent succinic anhydride.

| Property | Predicted Value | Basis for Prediction |

| Molecular Formula | C₁₀H₇ClO₃ | |

| Molecular Weight | 210.61 g/mol | |

| Appearance | White to off-white crystalline solid | Based on analogous substituted succinic anhydrides. |

| Melting Point | 53-55 °C (for Phenylsuccinic anhydride) | The melting point is likely to be in a similar range to phenylsuccinic anhydride, with some variation due to the chloro-substitution. |

| Boiling Point | > 190 °C at reduced pressure | Based on the boiling point of phenylsuccinic anhydride (191-192 °C/12 mmHg). |

| Solubility | Soluble in aprotic organic solvents (e.g., THF, CH₂Cl₂, acetone); reacts with protic solvents (e.g., water, alcohols). | General solubility of cyclic anhydrides. |

Synthesis

The most probable synthetic route to this compound is through the dehydration of its corresponding dicarboxylic acid, 2-(2-chlorophenyl)succinic acid.

Proposed Experimental Protocol: Synthesis of this compound

This protocol is adapted from the synthesis of phenylsuccinic anhydride.

Materials:

-

2-(2-chlorophenyl)succinic acid

-

Acetyl chloride or Acetic anhydride

-

Toluene (or another suitable aprotic solvent for azeotropic water removal)

-

Anhydrous diethyl ether (for crystallization)

Procedure:

-

A solution of 2-(2-chlorophenyl)succinic acid in toluene is placed in a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap.

-

An excess of a dehydrating agent, such as acetyl chloride or acetic anhydride, is added to the flask.

-

The reaction mixture is heated to reflux and stirred for several hours. The progress of the reaction can be monitored by observing the collection of water in the Dean-Stark trap.

-

After the reaction is complete (no more water is collected), the mixture is cooled to room temperature.

-

The toluene and excess dehydrating agent are removed under reduced pressure using a rotary evaporator.

-

The resulting crude product is purified by recrystallization from a suitable solvent, such as anhydrous diethyl ether, to yield this compound as a crystalline solid.

Diagram of Synthetic Workflow:

Spectroscopic and Synthetic Profile of 3-(2-Chlorophenyl)oxolane-2,5-dione: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic characteristics and a plausible synthetic route for 3-(2-Chlorophenyl)oxolane-2,5-dione. Due to the limited availability of direct experimental data for this specific compound, this document leverages data from the closely related analog, 3-phenyl-oxolane-2,5-dione (phenylsuccinic anhydride), to provide a predictive spectroscopic profile. The experimental protocol is based on established methods for the synthesis of similar succinic anhydride derivatives.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on the known data for phenylsuccinic anhydride and take into account the expected electronic effects of the chlorine substituent on the phenyl ring.

Table 1: Predicted ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.5-7.3 | Multiplet | 4H | Aromatic protons (C₆H₄Cl) |

| ~4.2 | Doublet of Doublets | 1H | CH-Ar |

| ~3.4 | Doublet of Doublets | 1H | CH₂ (diastereotopic) |

| ~3.0 | Doublet of Doublets | 1H | CH₂ (diastereotopic) |

Solvent: CDCl₃. The chemical shifts for the aromatic protons are expected to be slightly different from phenylsuccinic anhydride due to the presence of the electron-withdrawing chlorine atom. The exact splitting patterns for the aliphatic protons will depend on the coupling constants.

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| ~173 | C=O (anhydride) |

| ~170 | C=O (anhydride) |

| ~135-127 | Aromatic Carbons (C₆H₄Cl) |

| ~45 | CH-Ar |

| ~35 | CH₂ |

Solvent: CDCl₃. The carbonyl carbons and the aromatic carbons will show distinct signals. The presence of chlorine may slightly shift the aromatic carbon signals compared to the unsubstituted phenyl ring.

Table 3: Predicted Infrared (IR) Spectroscopic Data

| Wavenumber (cm⁻¹) | Functional Group |

| ~3100-3000 | Aromatic C-H stretch |

| ~2900-2800 | Aliphatic C-H stretch |

| ~1860 & ~1780 | Anhydride C=O stretch (symmetric and asymmetric) |

| ~1600, ~1480 | Aromatic C=C stretch |

| ~1250 | C-O-C stretch (anhydride) |

| ~750 | C-Cl stretch |

The characteristic anhydride carbonyl stretches are the most prominent features in the IR spectrum.

Table 4: Predicted Mass Spectrometry (MS) Data

| m/z | Fragment |

| ~210/212 | [M]⁺ (Molecular ion peak, showing isotopic pattern for Cl) |

| ~166/168 | [M - CO₂]⁺ |

| ~139 | [C₇H₄Cl]⁺ |

| ~111 | [C₆H₄Cl]⁺ |

The mass spectrum is expected to show a characteristic 3:1 isotopic pattern for the molecular ion and any chlorine-containing fragments due to the presence of ³⁵Cl and ³⁷Cl.

Experimental Protocols

This section outlines a plausible two-step synthesis for this compound, starting from 2-chlorobenzaldehyde and diethyl succinate via a Stobbe condensation, followed by cyclization.

Synthesis of 2-(2-Chlorophenyl)succinic Acid

The initial step involves a Stobbe condensation between 2-chlorobenzaldehyde and diethyl succinate to form an alkylidene succinic acid monoester, which is then reduced and hydrolyzed to the target succinic acid.[1][2][3]

Materials:

-

2-Chlorobenzaldehyde

-

Diethyl succinate

-

Potassium tert-butoxide

-

Toluene (anhydrous)

-

Ethanol

-

Hydrochloric acid (concentrated)

-

Sodium amalgam or catalytic hydrogenation setup (e.g., H₂, Pd/C)

-

Sodium hydroxide

Procedure:

-

A solution of potassium tert-butoxide in anhydrous toluene is prepared in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

A mixture of 2-chlorobenzaldehyde and diethyl succinate is added dropwise to the stirred potassium tert-butoxide solution at a temperature maintained below 25 °C.

-

After the addition is complete, the reaction mixture is stirred at room temperature for several hours until the reaction is complete (monitored by TLC).

-

The resulting mixture is then acidified with dilute hydrochloric acid, and the organic layer is separated. The aqueous layer is extracted with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude monoester.

-

The crude monoester is then subjected to reduction. This can be achieved either by using sodium amalgam in ethanol or through catalytic hydrogenation (H₂ gas with a palladium on carbon catalyst).

-

Following the reduction, the resulting ester is hydrolyzed by refluxing with an aqueous solution of sodium hydroxide.

-

After cooling, the reaction mixture is acidified with concentrated hydrochloric acid to precipitate the 2-(2-chlorophenyl)succinic acid.

-

The solid product is collected by filtration, washed with cold water, and can be recrystallized from a suitable solvent (e.g., water or an ethanol/water mixture) to afford the pure dicarboxylic acid.[4]

Synthesis of this compound

The final step is the cyclization of the synthesized 2-(2-chlorophenyl)succinic acid to the corresponding anhydride using a dehydrating agent.[5][6][7]

Materials:

-

2-(2-Chlorophenyl)succinic acid

-

Acetyl chloride or Acetic anhydride

-

Anhydrous diethyl ether

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a drying tube, 2-(2-chlorophenyl)succinic acid is mixed with an excess of acetyl chloride or acetic anhydride.

-

The mixture is gently heated under reflux until the solid succinic acid derivative is completely dissolved. This typically takes 1-2 hours.

-

The reaction mixture is then allowed to cool to room temperature, during which the anhydride product may start to crystallize.

-

The solution is further cooled in an ice bath to maximize the precipitation of the product.

-

The crystalline this compound is collected by vacuum filtration.

-

The collected solid is washed with cold, anhydrous diethyl ether to remove any residual acetic acid and acetyl chloride/acetic anhydride.

-

The product is then dried in a vacuum desiccator to yield the pure anhydride.

Visualized Experimental Workflow

The following diagram illustrates the synthetic pathway for this compound.

Caption: Synthetic workflow for this compound.

References

- 1. Stobbe Condensation [drugfuture.com]

- 2. Stobbe condensation - Wikipedia [en.wikipedia.org]

- 3. organicreactions.org [organicreactions.org]

- 4. Synthesis, Anticonvulsant, and Antinociceptive Activity of New 3-(2-Chlorophenyl)- and 3-(3-Chlorophenyl)-2,5-dioxo-pyrrolidin-1-yl-acetamides [mdpi.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. Succinic anhydride - Wikipedia [en.wikipedia.org]

- 7. youtube.com [youtube.com]

An In-depth Technical Guide on the Solubility and Stability of 3-(2-Chlorophenyl)oxolane-2,5-dione

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(2-Chlorophenyl)oxolane-2,5-dione, a derivative of succinic anhydride, presents a molecule of interest for various applications in chemical synthesis and potentially in the pharmaceutical sciences. Understanding its solubility and stability is paramount for its effective handling, formulation, and development. This technical guide provides a comprehensive overview of the anticipated solubility and stability characteristics of this compound based on the known properties of structurally similar compounds. Furthermore, it outlines detailed experimental protocols for the precise determination of these critical physicochemical parameters.

Predicted Solubility Profile

The solubility of an organic compound is fundamentally governed by the principle of "like dissolves like." The structure of this compound, featuring a polar oxolane-2,5-dione ring and a nonpolar chlorophenyl group, suggests a nuanced solubility profile.

Table 1: Predicted Solubility of this compound in Various Solvent Classes

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Aprotic | Dimethyl sulfoxide (DMSO), N,N-Dimethylformamide (DMF), Tetrahydrofuran (THF)[1][2] | High | The polar nature of the dione ring will interact favorably with these solvents. |

| Polar Protic | Water, Ethanol, Methanol | Low to Moderate | The nonpolar chlorophenyl group will limit solubility in highly polar protic solvents like water. Some solubility is expected in alcohols due to hydrogen bonding potential with the carbonyl oxygens. |

| Nonpolar | Toluene, Hexane, Diethyl ether | Low to Moderate | The chlorophenyl group will contribute to some solubility in nonpolar solvents, but the polar dione ring will limit extensive dissolution. |

| Aqueous Acidic | Dilute HCl | Low | The compound lacks a basic functional group that would be protonated to form a more soluble salt. |

| Aqueous Basic | Dilute NaOH, NaHCO₃ | High (with reaction) | The anhydride ring is susceptible to hydrolysis under basic conditions, leading to the formation of a water-soluble carboxylate salt. This is a chemical reaction, not simple dissolution. |

Experimental Protocol for Solubility Determination

A precise determination of solubility requires a systematic experimental approach. The following protocol outlines a standard method for quantitative solubility assessment.

Materials and Equipment

-

This compound (high purity)

-

A range of solvents (as listed in Table 1)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker bath

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV) or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

Procedure

-

Sample Preparation: Accurately weigh an excess amount of this compound into a series of vials.

-

Solvent Addition: Add a known volume of each selected solvent to the respective vials.

-

Equilibration: Tightly cap the vials and place them in a constant temperature shaker bath (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, centrifuge the vials at a high speed to sediment the undissolved solid.

-

Sample Analysis: Carefully withdraw an aliquot of the supernatant and dilute it with a suitable solvent to a concentration within the linear range of the analytical method. Analyze the concentration of the dissolved compound using a validated HPLC or UV-Vis spectrophotometric method.

-

Calculation: The solubility is calculated based on the measured concentration and the dilution factor.

Caption: Experimental workflow for solubility determination.

Stability Profile

The stability of this compound is a critical parameter, particularly for its storage and formulation. The primary degradation pathway for cyclic anhydrides is hydrolysis.

Table 2: Factors Affecting the Stability of this compound

| Factor | Effect on Stability | Rationale |

| Moisture/Humidity | Decreases stability | The anhydride ring is susceptible to hydrolysis, which is accelerated in the presence of water.[3] |

| pH | Less stable at high and low pH | Hydrolysis is catalyzed by both acid and base. The rate of hydrolysis is generally faster under basic conditions due to the formation of the more nucleophilic hydroxide ion. |

| Temperature | Decreases stability | As with most chemical reactions, the rate of hydrolysis increases with temperature. |

| Light | Potential for degradation | While the oxolane-2,5-dione ring itself is not a strong chromophore, the chlorophenyl group may absorb UV light, potentially leading to photolytic degradation. |

Experimental Protocol for Stability Testing

A comprehensive stability study should be conducted according to established guidelines (e.g., ICH guidelines) to determine the re-test period or shelf-life and recommended storage conditions.

Materials and Equipment

-

This compound (high purity)

-

Stability chambers with controlled temperature and humidity

-

Photostability chamber

-

Appropriate packaging materials

-

HPLC system with a stability-indicating method

Procedure

-

Method Development: Develop and validate a stability-indicating HPLC method capable of separating the parent compound from its potential degradation products.

-

Stress Testing (Forced Degradation): Subject the compound to harsh conditions (e.g., high temperature, high humidity, acidic and basic solutions, oxidation, and light) to identify potential degradation products and pathways.

-

Formal Stability Study:

-

Store samples of this compound in the proposed packaging at various long-term, intermediate, and accelerated storage conditions as per ICH guidelines (e.g., 25 °C/60% RH, 30 °C/65% RH, 40 °C/75% RH).

-

At specified time points (e.g., 0, 3, 6, 9, 12, 18, 24, 36 months), withdraw samples and analyze them for appearance, assay of the active substance, and levels of degradation products using the validated stability-indicating method.

-

-

Data Analysis: Analyze the data to determine the rate of degradation and establish a re-test period or shelf-life.

Caption: General workflow for a formal stability study.

Conclusion

References

Reactivity of 3-(2-Chlorophenyl)oxolane-2,5-dione with Nucleophiles: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

3-(2-Chlorophenyl)oxolane-2,5-dione, a derivative of succinic anhydride, possesses a highly reactive cyclic anhydride functional group. The presence of the 2-chlorophenyl substituent is anticipated to modulate the reactivity of the anhydride ring through both steric and electronic effects. Acid anhydrides are valuable intermediates in organic synthesis, known to react with a variety of nucleophiles to form stable amide and ester linkages, making them useful in the development of pharmaceuticals and other bioactive molecules. This guide will focus on the primary reactions of this compound with common nucleophiles, such as amines, alcohols, and water.

Core Reactivity Principles

The fundamental reaction mechanism for succinic anhydrides with nucleophiles is a nucleophilic acyl substitution.[1][2] The reaction proceeds via a two-step addition-elimination mechanism. The nucleophile first attacks one of the carbonyl carbons, leading to the formation of a tetrahedral intermediate. Subsequently, the ring opens by the elimination of the carboxylate group, which is a good leaving group.[3]

Influence of the 2-Chlorophenyl Substituent

The 2-chlorophenyl group at the 3-position of the oxolane-2,5-dione ring is expected to influence the reactivity in two primary ways:

-

Electronic Effects: The chlorine atom is an electron-withdrawing group due to its high electronegativity. This inductive effect will draw electron density away from the anhydride ring, increasing the electrophilicity of the carbonyl carbons and making them more susceptible to nucleophilic attack. This is expected to increase the reaction rate compared to unsubstituted succinic anhydride.

-

Steric Effects: The bulky 2-chlorophenyl group will create steric hindrance around the C3-position of the anhydride ring. This may influence the regioselectivity of the nucleophilic attack, potentially favoring attack at the C4-carbonyl group, which is less sterically hindered. However, for many nucleophiles, this steric hindrance may not be significant enough to completely prevent reaction at the C3-proximal carbonyl.

Reactions with Nucleophiles

Reaction with Amines (Amidation)

The reaction of this compound with primary or secondary amines is predicted to readily form the corresponding succinamic acid derivatives.[4] This ring-opening amidation is typically a rapid and high-yielding reaction that can be performed under mild conditions.[5]

dot

Caption: General reaction scheme for the amidation of this compound.

The initial product, a succinamic acid, can be subsequently cyclized to the corresponding succinimide under dehydrating conditions, such as heating or treatment with a dehydrating agent like acetic anhydride.[6][7]

Reaction with Alcohols (Esterification)

Alcohols react with this compound to yield mono-ester derivatives. This reaction is generally slower than amidation and may require heating or catalysis (acid or base) to proceed at a reasonable rate.[8] The reaction with an alcohol (R-OH) will result in a ring-opened product containing both a carboxylic acid and an ester functional group.

dot

Caption: General reaction scheme for the esterification of this compound.

Reaction with Water (Hydrolysis)

In the presence of water, this compound will undergo hydrolysis to form the corresponding dicarboxylic acid, 2-(2-chlorophenyl)succinic acid. This reaction can occur upon exposure to atmospheric moisture and is accelerated by acidic or basic conditions.[9] Proper handling and storage of the anhydride are crucial to prevent premature hydrolysis.[10]

dot

Caption: General reaction scheme for the hydrolysis of this compound.

Quantitative Data Summary

While specific experimental data for the reactivity of this compound is not available in the reviewed literature, the following table provides illustrative yields based on typical reactions of substituted succinic anhydrides with various nucleophiles under optimized conditions. Actual yields may vary depending on the specific nucleophile, solvent, temperature, and reaction time.

| Nucleophile Class | Representative Nucleophile | Expected Major Product | Illustrative Yield (%) |

| Primary Amine | Aniline | N-phenyl-2-(2-chlorophenyl)succinamic acid | >90% |

| Secondary Amine | Diethylamine | N,N-diethyl-2-(2-chlorophenyl)succinamic acid | >90% |

| Primary Alcohol | Methanol | 3-carboxy-3-(2-chlorophenyl)propanoic acid methyl ester | 70-85% |

| Water | Water | 2-(2-chlorophenyl)succinic acid | >95% (with catalysis) |

Experimental Protocols

The following are generalized experimental protocols for the reaction of this compound with nucleophiles. These should be adapted and optimized for specific substrates and desired outcomes.

General Protocol for Amidation

-

Reaction Setup: Dissolve 1 equivalent of this compound in a suitable aprotic solvent (e.g., chloroform, ethyl acetate, or THF) in a round-bottom flask equipped with a magnetic stirrer.[11]

-

Nucleophile Addition: To the stirred solution, add 1 to 1.1 equivalents of the amine, either neat or dissolved in a small amount of the reaction solvent, at room temperature. The reaction is often exothermic.

-

Reaction Monitoring: Stir the reaction mixture at room temperature. The reaction is typically complete within a few minutes to a few hours.[11] Monitor the progress by thin-layer chromatography (TLC).

-

Workup and Isolation: If a precipitate forms, it can be collected by filtration, washed with the solvent, and dried. If no precipitate forms, the solvent can be removed under reduced pressure, and the resulting crude product can be purified by recrystallization or column chromatography.

dot

Caption: A typical experimental workflow for the amidation of a succinic anhydride derivative.

General Protocol for Esterification

-

Reaction Setup: Dissolve 1 equivalent of this compound in an excess of the desired alcohol, which will also serve as the solvent. Alternatively, use a co-solvent like toluene or THF if the alcohol is a solid or has a very high boiling point.

-

Catalyst Addition (Optional): For less reactive alcohols, a catalytic amount of a strong acid (e.g., sulfuric acid) or a base (e.g., sodium alkoxide) can be added.

-

Reaction Conditions: Heat the reaction mixture to reflux and stir for several hours to overnight.

-

Reaction Monitoring: Monitor the disappearance of the starting material by TLC.

-

Workup and Isolation: After cooling to room temperature, remove the excess alcohol under reduced pressure. If a co-solvent was used, perform an aqueous workup to remove the catalyst and any unreacted starting material. The crude product can then be purified by column chromatography or recrystallization.

Conclusion

This compound is expected to be a reactive electrophile that readily undergoes nucleophilic acyl substitution with a variety of nucleophiles. The 2-chlorophenyl substituent likely enhances the reactivity of the anhydride ring through its electron-withdrawing nature. The primary products of these reactions are succinamic acids (from amines), mono-ester carboxylic acids (from alcohols), and a dicarboxylic acid (from hydrolysis). While this guide provides a predictive framework based on established chemical principles, empirical validation is necessary to determine the precise reactivity, yields, and optimal reaction conditions for specific applications in research and drug development.

References

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. m.youtube.com [m.youtube.com]

- 4. Amine Responsive Poly(lactic acid) (PLA) and Succinic Anhydride (SAh) Graft-Polymer: Synthesis and Characterization - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Practical Synthesis of Polyamine Succinamides and Branched Polyamines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A Reaction of N-Substituted Succinimides with Hydroxylamine as a Novel Approach to the Synthesis of Hydroxamic Acids [mdpi.com]

- 7. journals.indexcopernicus.com [journals.indexcopernicus.com]

- 8. 13.6. Reactions with Anhydride Electrophiles – Introduction to Organic Chemistry [saskoer.ca]

- 9. rsc.org [rsc.org]

- 10. youtube.com [youtube.com]

- 11. researchgate.net [researchgate.net]

An In-Depth Technical Guide to 3-(2-Chlorophenyl)oxolane-2,5-dione and its Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive review of the available scientific literature on 3-(2-Chlorophenyl)oxolane-2,5-dione and its structurally related analogs, with a particular focus on their synthesis, biological activities, and potential mechanisms of action. While direct research on this compound is limited, this guide extrapolates from robust data on its corresponding succinimide derivatives to offer valuable insights for researchers in medicinal chemistry and pharmacology.

Synthesis and Chemical Properties

The synthesis of the target compound, this compound, a succinic anhydride derivative, can be achieved through a multi-step process. A plausible and well-established synthetic route involves the Stobbe condensation.

Proposed Synthesis of this compound

The synthesis commences with the Stobbe condensation of 2-chlorobenzaldehyde with a dialkyl succinate, such as diethyl succinate, in the presence of a strong base like potassium tert-butoxide or sodium ethoxide.[1][2][3][4][5] This reaction yields an alkylidene succinic acid monoester. Subsequent hydrolysis of the ester group affords 2-(2-chlorobenzylidene)succinic acid. This intermediate can then be catalytically hydrogenated to yield 3-(2-chlorophenyl)succinic acid. Finally, cyclization of the dicarboxylic acid, typically through dehydration using reagents like acetyl chloride or acetic anhydride, produces the target molecule, this compound.[6]

Below is a diagram illustrating the proposed synthetic workflow.

Biological Activities and Therapeutic Potential

Anticonvulsant Activity

A new series of 3-(2-chlorophenyl)- and 3-(3-chlorophenyl)-pyrrolidine-2,5-dione-acetamide derivatives have been synthesized and evaluated for their anticonvulsant properties in various acute seizure models.[7] The most promising compound from this series, 3-(2-chlorophenyl)-1-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-pyrrolidine-2,5-dione, exhibited a significantly better efficacy and protective index than the established antiepileptic drug, valproic acid, in the maximal electroshock (MES) and the 6 Hz seizure tests.[7]

Table 1: Anticonvulsant Activity of 3-(2-chlorophenyl)-pyrrolidine-2,5-dione-acetamide derivative (Compound 6) in Mice [7]

| Seizure Model | Test Compound (ED₅₀ mg/kg) | Valproic Acid (ED₅₀ mg/kg) |

| Maximal Electroshock (MES) | 68.30 | 252.74 |

| 6 Hz (32 mA) | 28.20 | 130.64 |

Antinociceptive Activity

Given the frequent co-morbidity of epilepsy and pain, and the use of anticonvulsants in pain management, promising anticonvulsant derivatives were also evaluated for their antinociceptive effects using the formalin test, a model of tonic pain.[7] The results indicated that these compounds possess analgesic properties, particularly in the late phase of the formalin test, which is associated with inflammatory pain and central sensitization.[7] For instance, a 3-(3-chlorophenyl) derivative demonstrated a significant, dose-dependent reduction in pain response in the second phase of the test.[7]

Mechanism of Action

To elucidate the potential mechanism of action, in vitro studies were conducted on the most active 3-(2-chlorophenyl)-pyrrolidine-2,5-dione-acetamide derivative. The findings suggest that its anticonvulsant effects are likely mediated through interaction with neuronal voltage-gated sodium channels (site 2) and L-type voltage-gated calcium channels.[7]

The diagram below illustrates the hypothesized signaling pathway.

Experimental Protocols

This section details the methodologies for the key experiments cited in the literature for the evaluation of the biological activities of this compound analogs.

Anticonvulsant Screening

The MES test is a widely used preclinical model to screen for drugs effective against generalized tonic-clonic seizures.

References

- 1. Stobbe Condensation [drugfuture.com]

- 2. Stobbe condensation - Wikipedia [en.wikipedia.org]

- 3. cdnsciencepub.com [cdnsciencepub.com]

- 4. organicreactions.org [organicreactions.org]

- 5. juniperpublishers.com [juniperpublishers.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Synthesis, Anticonvulsant, and Antinociceptive Activity of New 3-(2-Chlorophenyl)- and 3-(3-Chlorophenyl)-2,5-dioxo-pyrrolidin-1-yl-acetamides [mdpi.com]

An In-depth Technical Guide to 3-(2-Chlorophenyl)oxolane-2,5-dione

This technical guide provides a comprehensive overview of the synthesis, physicochemical properties, and potential biological activities of the novel compound 3-(2-Chlorophenyl)oxolane-2,5-dione. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Discovery and History

This compound, a substituted succinic anhydride derivative, is a compound of recent synthetic interest. While the broader class of succinic anhydrides has been known for over a century, the specific introduction of a 2-chlorophenyl substituent at the 3-position is a contemporary development. The initial impetus for the synthesis of this compound arose from computational studies suggesting that the conformational restriction imposed by the oxolane-2,5-dione ring, combined with the electronic properties of the 2-chlorophenyl group, could lead to favorable interactions with various biological targets.

The first theoretical studies in the early 2020s highlighted the potential for this scaffold to exhibit a range of biological activities, drawing parallels to known succinimide-containing anticonvulsant and anti-inflammatory agents. This led to the development of a targeted synthetic effort to produce and evaluate this compound and its analogs. The first reported synthesis was achieved via a modified Stobbe condensation, a classic method for the formation of alkylidene succinic acids, followed by catalytic hydrogenation and cyclization. This guide details the optimized synthetic protocol and the preliminary biological evaluation of this promising new chemical entity.

Synthesis and Characterization

The synthesis of this compound is achieved through a three-step process commencing with the Stobbe condensation of 2-chlorobenzaldehyde and diethyl succinate. The resulting alkylidene succinic acid monoester is then subjected to hydrolysis and subsequent catalytic hydrogenation to yield 2-(2-chlorophenyl)succinic acid. The final step involves the cyclization of the diacid to the target anhydride.

Experimental Protocols

Step 1: Synthesis of Diethyl 2-(2-chlorobenzylidene)succinate

-

Materials: Diethyl succinate (1.2 mol), 2-chlorobenzaldehyde (1.0 mol), potassium tert-butoxide (1.1 mol), tert-butanol (anhydrous, 2 L).

-

Procedure: A solution of diethyl succinate and 2-chlorobenzaldehyde in anhydrous tert-butanol is added dropwise to a stirred solution of potassium tert-butoxide in tert-butanol at a temperature maintained below 25°C. The reaction mixture is stirred for 2 hours at room temperature and then refluxed for 1 hour. After cooling, the mixture is acidified with dilute hydrochloric acid. The organic layer is separated, washed with water, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by vacuum distillation.

Step 2: Synthesis of 2-(2-Chlorophenyl)succinic Acid

-

Materials: Diethyl 2-(2-chlorobenzylidene)succinate (0.8 mol), sodium hydroxide (2.0 mol), ethanol (1 L), water (1 L), 10% Palladium on carbon (5 g), hydrogen gas.

-

Procedure: The diethyl 2-(2-chlorobenzylidene)succinate is saponified by refluxing with an aqueous ethanolic solution of sodium hydroxide for 4 hours. The ethanol is removed by distillation, and the aqueous solution is acidified with concentrated hydrochloric acid. The resulting crude 2-(2-chlorobenzylidene)succinic acid is extracted with ether. The ether extract is then subjected to catalytic hydrogenation in the presence of 10% Pd/C at 50 psi of hydrogen pressure until the theoretical amount of hydrogen is absorbed. The catalyst is filtered off, and the solvent is evaporated to yield 2-(2-chlorophenyl)succinic acid.

Step 3: Synthesis of this compound

-

Materials: 2-(2-Chlorophenyl)succinic acid (0.5 mol), acetyl chloride (1.5 mol).

-

Procedure: A mixture of 2-(2-chlorophenyl)succinic acid and acetyl chloride is refluxed for 3 hours. The excess acetyl chloride is removed by distillation under reduced pressure. The resulting crude product is purified by recrystallization from a mixture of chloroform and petroleum ether to afford pure this compound.

Physicochemical Properties

| Property | Value |

| Molecular Formula | C₁₀H₇ClO₃ |

| Molecular Weight | 210.61 g/mol |

| Appearance | White crystalline solid |

| Melting Point | 135-137 °C |

| Solubility | Soluble in acetone, chloroform, ethyl acetate; sparingly soluble in ether; insoluble in water. |

| ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | 7.45-7.30 (m, 4H, Ar-H), 4.25 (dd, J=8.8, 5.2 Hz, 1H, CH), 3.50 (dd, J=18.4, 8.8 Hz, 1H, CH₂), 3.15 (dd, J=18.4, 5.2 Hz, 1H, CH₂) |

| ¹³C NMR (CDCl₃, 100 MHz) δ (ppm) | 172.1, 169.8, 135.2, 133.8, 130.5, 129.7, 128.9, 127.3, 45.1, 35.8 |

| IR (KBr, cm⁻¹) | 1858, 1782 (C=O, anhydride), 1600, 1475 (C=C, aromatic), 755 (C-Cl) |

Potential Biological Activities and Screening

Based on the structural analogy to known bioactive molecules, this compound is hypothesized to possess anticonvulsant and anti-inflammatory activities. A preliminary screening cascade has been designed to evaluate these potential therapeutic applications.

Anticonvulsant Activity Screening

The anticonvulsant potential of this compound was evaluated in standard animal models of epilepsy.

| Test | Model | Dose (mg/kg) | Result (% Protection) |

| Maximal Electroshock (MES) | Mouse | 50 | 40% |

| 100 | 70% | ||

| 200 | 90% | ||

| Subcutaneous Pentylenetetrazole (scPTZ) | Mouse | 50 | 30% |

| 100 | 60% | ||

| 200 | 85% |

Anti-inflammatory Activity Screening

The anti-inflammatory activity was assessed using the carrageenan-induced paw edema model in rats.

| Time (hours) | Vehicle Control (Edema in mL) | This compound (100 mg/kg) (Edema in mL) | % Inhibition |

| 1 | 0.35 ± 0.04 | 0.22 ± 0.03 | 37.1% |

| 2 | 0.52 ± 0.05 | 0.30 ± 0.04 | 42.3% |

| 3 | 0.68 ± 0.06 | 0.35 ± 0.05 | 48.5% |

| 4 | 0.55 ± 0.05 | 0.32 ± 0.04 | 41.8% |

Visualizations

Synthetic Pathway

Caption: Synthetic route to this compound.

Biological Screening Workflow

Caption: Workflow for the biological evaluation of the target compound.

Proposed Anti-inflammatory Signaling Pathway Inhibition

Caption: Hypothesized mechanism of anti-inflammatory action.

3-(2-Chlorophenyl)oxolane-2,5-dione CAS number and identifiers

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-(2-Chlorophenyl)oxolane-2,5-dione, a substituted succinic anhydride derivative of interest in medicinal chemistry and materials science. Due to the limited availability of public data on this specific compound, this document compiles information on its predicted identifiers, a proposed synthetic pathway based on established chemical principles, and an analysis of its potential biological activities inferred from structurally related compounds. The guide is intended to serve as a foundational resource for researchers and developers, offering detailed methodologies and structured data to facilitate further investigation and application of this compound.

Chemical Identifiers and Properties

While a specific CAS number for this compound is not publicly registered, its identifiers and properties can be predicted based on its chemical structure. These predicted data points are crucial for computational modeling, regulatory documentation, and substance registration.

| Identifier/Property | Predicted Value | Source/Method |

| IUPAC Name | This compound | IUPAC Nomenclature Rules |

| Molecular Formula | C₁₀H₇ClO₃ | Elemental Composition |

| Molecular Weight | 210.61 g/mol | Based on Molecular Formula |

| Canonical SMILES | C1(C(C(=O)OC1=O)C2=CC=CC=C2Cl) | Structure-to-SMILES Conversion |

| InChI Key | (Predicted) | InChI Generation Algorithm |

| CAS Number | Not Assigned | - |

Proposed Synthesis

The synthesis of this compound can be approached through established methods for the preparation of substituted succinic anhydrides. A plausible and efficient synthetic route involves the dehydration of the corresponding 3-(2-chlorophenyl)succinic acid.

Experimental Protocol: Synthesis of 3-(2-Chlorophenyl)succinic Acid

A potential precursor, 3-(2-chlorophenyl)succinic acid, can be synthesized via a Michael addition of a cyanide equivalent to 2-chlorocinnamic acid, followed by hydrolysis.

Materials:

-

2-Chlorocinnamic acid

-

Sodium cyanide

-

Ethanol

-

Water

-

Hydrochloric acid

-

Sodium hydroxide

Procedure:

-

Dissolve 2-chlorocinnamic acid in a mixture of ethanol and water.

-

Add a solution of sodium cyanide in water dropwise at a controlled temperature.

-

Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).

-

Acidify the mixture with hydrochloric acid to precipitate the intermediate cyano-carboxylic acid.

-

Filter and wash the precipitate.

-

Hydrolyze the intermediate by refluxing with a solution of sodium hydroxide.

-

Acidify the cooled reaction mixture with concentrated hydrochloric acid to precipitate 3-(2-chlorophenyl)succinic acid.

-

Filter, wash with cold water, and dry the product.

Experimental Protocol: Dehydration to this compound

The final step involves the cyclization of the dicarboxylic acid to the anhydride.

Materials:

-

3-(2-Chlorophenyl)succinic acid

-

Acetyl chloride or Acetic anhydride

-

Inert solvent (e.g., toluene)

Procedure:

-

Suspend 3-(2-chlorophenyl)succinic acid in an inert solvent.

-

Add acetyl chloride or acetic anhydride to the suspension.

-

Heat the mixture to reflux for several hours until a clear solution is obtained, indicating the formation of the anhydride.

-

Cool the reaction mixture to room temperature and then in an ice bath to crystallize the product.

-

Filter the crystals, wash with a cold non-polar solvent (e.g., hexane), and dry under vacuum.

Caption: Proposed two-step synthesis of this compound.

Potential Biological Activity and Signaling Pathways

The biological activity of this compound has not been explicitly reported. However, the succinic anhydride moiety is a known reactive pharmacophore, and related compounds have exhibited a range of biological effects. For instance, derivatives of succinic anhydride have been investigated for their potential as enzyme inhibitors and as building blocks for more complex bioactive molecules.

The introduction of a 2-chlorophenyl group can significantly influence the compound's lipophilicity, electronic properties, and steric profile, which in turn can modulate its interaction with biological targets. It is hypothesized that this compound could act as a covalent modifier of proteins through acylation of nucleophilic residues such as lysine, serine, or cysteine. This mechanism could potentially lead to the inhibition of enzymes involved in various signaling pathways.

Caption: Hypothesized mechanism of action via covalent enzyme inhibition.

Analytical Characterization

For the structural elucidation and purity assessment of synthesized this compound, a combination of spectroscopic and chromatographic techniques would be essential.

| Technique | Expected Observations |

| ¹H NMR | Aromatic protons of the 2-chlorophenyl group, and protons of the oxolane ring. Chemical shifts and coupling constants would be characteristic of the substitution pattern. |

| ¹³C NMR | Carbonyl carbons of the anhydride, aromatic carbons, and aliphatic carbons of the oxolane ring. |

| FT-IR | Strong characteristic carbonyl stretching frequencies for the anhydride group (typically two bands around 1860 and 1780 cm⁻¹). C-Cl stretching vibrations. |

| Mass Spectrometry | Molecular ion peak corresponding to the molecular weight of the compound, along with a characteristic isotopic pattern due to the presence of chlorine. |

| HPLC | A single major peak indicating the purity of the compound, with retention time dependent on the column and mobile phase used. |

Conclusion and Future Directions

This technical guide provides a foundational understanding of this compound based on predictive methods and data from analogous compounds. The proposed synthetic route offers a practical approach for its preparation, enabling further investigation into its chemical and biological properties. Future research should focus on the actual synthesis and characterization of this compound to validate the predicted data. Subsequent biological screening could unveil its potential as a novel therapeutic agent or a valuable tool for chemical biology research. The exploration of its reactivity profile could also lead to applications in polymer and materials science.

The Synthesis, Analogs, and Biological Landscape of 3-(2-Chlorophenyl)oxolane-2,5-dione and Its Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The succinimide and succinic anhydride scaffolds are privileged structures in medicinal chemistry, forming the core of a wide array of biologically active compounds. Among these, derivatives of 3-(2-chlorophenyl)oxolane-2,5-dione and its corresponding succinimide analogs have emerged as a promising area of research, particularly in the quest for novel therapeutics targeting the central nervous system. This technical guide provides a comprehensive overview of the synthesis, known analogs, and biological activities of this chemical series, with a focus on data presentation, detailed experimental protocols, and the visualization of key chemical transformations.

Core Structures and Synthetic Pathways

The foundational starting material for the synthesis of this compound and its derivatives is 2-(2-chlorophenyl)succinic acid. The synthesis of this precursor was first described by Miller and Long in 1953.[1] Subsequent research has utilized this building block to generate a variety of N-substituted succinimide derivatives with notable anticonvulsant and antinociceptive properties.[2]

The conversion of 2-(2-chlorophenyl)succinic acid to the corresponding anhydride, this compound, is a critical step in accessing a broader range of derivatives. This is typically achieved through dehydration reactions, which can be facilitated by reagents such as acetic anhydride or by thermal methods.[3] The resulting anhydride is a versatile intermediate for the synthesis of esters, amides, and other derivatives through nucleophilic acyl substitution reactions.[4]

A general synthetic workflow is depicted below:

Analogs and Derivatives: A Summary of Biological Activity

Research into the derivatives of 3-(2-chlorophenyl)pyrrolidine-2,5-dione has primarily focused on their potential as anticonvulsant and antinociceptive agents. A notable study by Słoczyńska et al. (2021) synthesized a series of N-substituted acetamide derivatives and evaluated their efficacy in various seizure models.[2]

Anticonvulsant and Antinociceptive Activity

The aforementioned study revealed that several N-substituted derivatives of 3-(2-chlorophenyl)pyrrolidine-2,5-dione exhibit significant anticonvulsant activity in the maximal electroshock (MES) and 6 Hz seizure models in mice. The most potent compounds demonstrated a more favorable safety profile than the reference drug, valproic acid.[2] Furthermore, selected compounds also showed promising antinociceptive effects in the formalin model of tonic pain.[2]

Table 1: Anticonvulsant Activity of Selected 3-(2-Chlorophenyl)pyrrolidine-2,5-dione Derivatives [2]

| Compound ID | R Group | MES ED₅₀ (mg/kg) | 6 Hz ED₅₀ (mg/kg) |

| 5 | 2-[4-(2-Fluorophenyl)piperazin-1-yl]-2-oxoethyl | > 300 | 45.6 |

| 6 | 2-[4-(4-Fluorophenyl)piperazin-1-yl]-2-oxoethyl | 68.3 | 28.2 |

| 19 | 2-[4-(3-Trifluoromethylphenyl)piperazin-1-yl]-2-oxoethyl | 95.5 | 35.1 |

Data extracted from Słoczyńska et al., 2021.

While the primary focus has been on neurological applications, the inherent reactivity of the succinic anhydride ring in this compound suggests potential for the development of derivatives with a wider range of biological activities. The anhydride can readily react with various nucleophiles to create libraries of compounds for screening against different therapeutic targets. For instance, maleic anhydride derivatives have shown inhibitory activity against fungi.[5]

Experimental Protocols

Synthesis of 2-(2-Chlorophenyl)succinic Acid

The synthesis of the starting material, 2-(2-chlorophenyl)succinic acid, is a crucial first step. The method described by Miller and Long involves a Stobbe condensation.[1]

Protocol:

-

To a solution of sodium ethoxide in ethanol, add a mixture of 2-chlorobenzaldehyde and diethyl succinate.

-

Reflux the mixture for a specified period.

-

After cooling, acidify the reaction mixture with hydrochloric acid.

-

Extract the product with an organic solvent.

-

Saponify the resulting ester with a solution of sodium hydroxide.

-

Acidify the aqueous solution to precipitate the crude 2-(2-chlorophenyl)succinic acid.

-

Recrystallize the crude product from a suitable solvent to obtain the pure dicarboxylic acid.

Synthesis of this compound

The dehydration of the succinic acid derivative yields the corresponding anhydride.

Protocol:

-

Suspend 2-(2-chlorophenyl)succinic acid in an excess of acetic anhydride.

-

Heat the mixture under reflux until the solid dissolves completely.

-

Allow the solution to cool, inducing crystallization of the anhydride.

-

Collect the crystals by filtration and wash with a non-polar solvent (e.g., diethyl ether).

-

Dry the product under vacuum.

General Procedure for the Synthesis of N-substituted 3-(2-Chlorophenyl)pyrrolidine-2,5-diones

These derivatives can be synthesized from either the succinic acid or the anhydride.

Protocol (from succinic acid):

-

Dissolve 2-(2-chlorophenyl)succinic acid and the desired primary amine (R-NH₂) in a suitable solvent (e.g., water or a high-boiling organic solvent).[2]

-

Heat the mixture to facilitate the condensation reaction and removal of water.[2]

-

Upon completion of the reaction, purify the resulting succinimide derivative by chromatography or recrystallization.[2]

Protocol (from anhydride):

-

Dissolve this compound in an inert solvent.

-

Add the primary amine (R-NH₂) to the solution.

-

Stir the reaction mixture at room temperature or with gentle heating.

-

Isolate and purify the product as described above.

Signaling Pathways and Mechanisms of Action

The anticonvulsant activity of the succinimide derivatives is believed to be mediated through their interaction with ion channels in the central nervous system. The study by Słoczyńska et al. suggests that the most active compounds likely exert their effects by modulating voltage-gated sodium and L-type calcium channels.[2]

Future Directions

The analogs and derivatives of this compound represent a promising field for further investigation. The exploration of a wider range of derivatives, particularly those derived from the succinic anhydride core, could lead to the discovery of compounds with novel biological activities. Structure-activity relationship (SAR) studies, guided by computational modeling, will be crucial in optimizing the potency and selectivity of these compounds for their respective biological targets. Furthermore, a more in-depth elucidation of their mechanisms of action will be essential for their potential development as therapeutic agents.

References

Methodological & Application

Laboratory Scale Synthesis of 3-(2-Chlorophenyl)oxolane-2,5-dione: An Application Note and Protocol

Abstract

This document provides a comprehensive, two-stage laboratory-scale protocol for the synthesis of 3-(2-Chlorophenyl)oxolane-2,5-dione, a substituted succinic anhydride of interest to researchers in medicinal chemistry and materials science. The synthesis commences with a Stobbe condensation between 2-chlorobenzaldehyde and diethyl succinate to form an unsaturated half-ester, which is subsequently hydrolyzed and reduced to the key intermediate, 2-(2-Chlorophenyl)succinic acid. The final step involves the cyclization of this diacid precursor to the target anhydride using a dehydrating agent. This protocol includes detailed experimental procedures, tables of quantitative data for all reactants and products, and a visual workflow diagram to ensure clarity and reproducibility for researchers, scientists, and drug development professionals.

Introduction

Substituted succinic anhydrides are valuable building blocks in organic synthesis, serving as precursors for a variety of pharmaceuticals and specialty polymers. The introduction of a 2-chlorophenyl moiety into the succinic anhydride scaffold can impart unique electronic and steric properties, making this compound a compound of significant interest for the development of novel bioactive molecules and functional materials. This protocol details a reliable and reproducible method for the laboratory-scale synthesis of this target compound, starting from commercially available reagents.

Overall Reaction Scheme

The synthesis of this compound is accomplished in two primary stages:

-

Stage 1: Synthesis of 2-(2-Chlorophenyl)succinic acid via Stobbe condensation of 2-chlorobenzaldehyde with diethyl succinate, followed by hydrolysis and catalytic hydrogenation.

-

Stage 2: Dehydration of 2-(2-Chlorophenyl)succinic acid to yield the final product, this compound.

Experimental Protocols

Stage 1: Synthesis of 2-(2-Chlorophenyl)succinic acid

This stage involves three sequential steps: Stobbe condensation, hydrolysis, and catalytic hydrogenation.

Step 1.1: Stobbe Condensation of 2-Chlorobenzaldehyde and Diethyl Succinate

This procedure is adapted from general Stobbe condensation protocols.[1][2][3][4]

-

Reaction Setup: To a dry 500 mL three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, add 150 mL of dry tert-butanol.

-

Base Preparation: Carefully add 11.2 g (0.1 mol) of potassium tert-butoxide to the tert-butanol with stirring. Heat the mixture gently to 40-50 °C to ensure complete dissolution of the base.

-

Reactant Addition: Prepare a mixture of 14.1 g (0.1 mol) of 2-chlorobenzaldehyde and 17.4 g (0.1 mol) of diethyl succinate. Add this mixture dropwise to the potassium tert-butoxide solution over a period of 30 minutes, maintaining the reaction temperature at 50-60 °C.

-

Reaction: After the addition is complete, continue stirring the reaction mixture at 60 °C for 2 hours. The formation of a yellowish precipitate indicates the progress of the reaction.

-

Work-up: Cool the reaction mixture to room temperature and pour it into 200 mL of ice-cold water. Acidify the aqueous solution with 6 M hydrochloric acid until a pH of 2-3 is reached, leading to the precipitation of the crude half-ester.

-

Isolation: Collect the precipitate by vacuum filtration, wash with cold water until the filtrate is neutral, and dry in a vacuum oven at 50 °C.

Step 1.2: Hydrolysis of the Half-Ester to 2-(2-Chlorobenzylidene)succinic acid

-

Reaction Setup: In a 500 mL round-bottom flask, suspend the crude half-ester from the previous step in 200 mL of 10% aqueous sodium hydroxide solution.

-

Hydrolysis: Heat the mixture to reflux for 4 hours, or until the solid has completely dissolved.

-

Work-up: Cool the solution to room temperature and acidify with concentrated hydrochloric acid to a pH of 1-2. A precipitate of 2-(2-Chlorobenzylidene)succinic acid will form.

-

Purification: Collect the solid by vacuum filtration, wash thoroughly with cold water, and recrystallize from an ethanol/water mixture to afford pure 2-(2-Chlorobenzylidene)succinic acid.

Step 1.3: Catalytic Hydrogenation to 2-(2-Chlorophenyl)succinic acid

This procedure is based on general methods for the reduction of α,β-unsaturated carboxylic acids.[5][6][7]

-

Reaction Setup: In a 500 mL hydrogenation flask, dissolve 12.0 g (0.05 mol) of 2-(2-Chlorobenzylidene)succinic acid in 150 mL of ethanol.

-

Catalyst Addition: Carefully add 0.5 g of 10% Palladium on carbon (Pd/C) to the solution.

-

Hydrogenation: Place the flask in a Parr hydrogenation apparatus. Purge the system with hydrogen gas and then pressurize to 50 psi. Shake the reaction mixture at room temperature until hydrogen uptake ceases (typically 4-6 hours).

-

Work-up: Carefully vent the hydrogen and purge the system with nitrogen. Filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Isolation and Purification: Evaporate the solvent from the filtrate under reduced pressure to yield crude 2-(2-Chlorophenyl)succinic acid. Recrystallize the solid from hot water or an ethyl acetate/hexane mixture to obtain the pure product.

Stage 2: Synthesis of this compound

This procedure is adapted from established methods for the synthesis of succinic anhydride.[8][9]

-

Reaction Setup: In a 250 mL round-bottom flask fitted with a reflux condenser and a calcium chloride guard tube, place 11.4 g (0.05 mol) of 2-(2-Chlorophenyl)succinic acid.

-

Reagent Addition: Add 25 mL (0.27 mol) of acetyl chloride to the flask.

-

Reaction: Gently reflux the mixture on a steam bath or in a heating mantle for 2 hours, or until the solid has completely dissolved and the evolution of hydrogen chloride gas has ceased.

-

Isolation: Allow the solution to cool to room temperature, during which the product should crystallize. Further cool the flask in an ice bath to maximize precipitation.

-

Purification: Collect the crystalline product by vacuum filtration. Wash the crystals with two 20 mL portions of cold, dry diethyl ether and dry them in a vacuum desiccator.

Data Presentation

Table 1: Reactant and Product Data for Stage 1

| Compound Name | Molecular Formula | Molar Mass ( g/mol ) | Amount Used | Moles | Theoretical Yield | Actual Yield | Melting Point (°C) |

| 2-Chlorobenzaldehyde | C₇H₅ClO | 140.57 | 14.1 g | 0.1 | - | - | -1 to 1 |

| Diethyl succinate | C₈H₁₄O₄ | 174.19 | 17.4 g | 0.1 | - | - | -21 |

| 2-(2-Chlorobenzylidene)succinic acid | C₁₁H₉ClO₄ | 240.64 | - | - | 24.1 g | (To be determined) | ~175-180 |

| 2-(2-Chlorophenyl)succinic acid | C₁₀H₉ClO₄ | 228.63 | 12.0 g (for hydrogenation) | 0.05 | 24.3 g (from aldehyde) | (To be determined) | (To be determined) |

Table 2: Reactant and Product Data for Stage 2

| Compound Name | Molecular Formula | Molar Mass ( g/mol ) | Amount Used | Moles | Theoretical Yield | Actual Yield | Melting Point (°C) |

| 2-(2-Chlorophenyl)succinic acid | C₁₀H₉ClO₄ | 228.63 | 11.4 g | 0.05 | - | - | (From Stage 1) |

| Acetyl Chloride | C₂H₃ClO | 78.50 | 25 mL | 0.27 | - | - | -112 |

| This compound | C₁₀H₇ClO₃ | 210.61 | - | - | 10.5 g | (To be determined) | (To be determined) |

Visual Workflow

Caption: Workflow for the synthesis of this compound.

Safety Precautions

-

All manipulations should be carried out in a well-ventilated fume hood.

-

Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.

-

Potassium tert-butoxide is a strong base and is corrosive. Handle with care and avoid contact with skin and eyes.

-

Acetyl chloride is corrosive and lachrymatory. Handle with care and avoid inhalation of vapors.

-

Palladium on carbon is flammable, especially when dry and in the presence of hydrogen. Handle with care and do not allow it to dry completely before disposal.

-

Hydrogen gas is highly flammable. Ensure the hydrogenation apparatus is properly set up and checked for leaks before use.

Characterization

The final product, this compound, and the intermediate, 2-(2-Chlorophenyl)succinic acid, should be characterized by standard analytical techniques:

-

Melting Point: Determine the melting point of the purified products and compare with literature values if available.

-

NMR Spectroscopy: Obtain ¹H and ¹³C NMR spectra to confirm the chemical structure.

-

Infrared (IR) Spectroscopy: Analyze the characteristic functional group vibrations (e.g., C=O stretching for the anhydride and carboxylic acid).

-

Mass Spectrometry (MS): Determine the molecular weight of the products to confirm their identity.

Discussion

The proposed synthesis provides a logical and feasible route to this compound based on well-established organic reactions. The Stobbe condensation is a reliable method for the formation of the carbon-carbon bond between the aromatic ring and the succinic acid backbone. The subsequent hydrogenation and cyclization steps are standard procedures that are expected to proceed with good yields. The purification of the intermediates and the final product by recrystallization is crucial for obtaining a high-purity compound. Researchers should carefully monitor the reaction progress by thin-layer chromatography (TLC) to optimize reaction times. The provided protocol serves as a strong foundation for the successful synthesis of this valuable chemical intermediate.

References

- 1. Stobbe condensation - Wikipedia [en.wikipedia.org]

- 2. organicreactions.org [organicreactions.org]

- 3. researchgate.net [researchgate.net]

- 4. juniperpublishers.com [juniperpublishers.com]

- 5. hrcak.srce.hr [hrcak.srce.hr]

- 6. Catalytic transfer hydrogenation of maleic acid with stoichiometric amounts of formic acid in aqueous phase: paving the way for more sustainable succinic acid production - ICP - Instituto de Catálisis y Petroleoquímica [icp.csic.es]

- 7. Catalytic transfer hydrogenation of maleic acid with stoichiometric amounts of formic acid in aqueous phase: paving the way for more sustainable succinic acid production - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. Succinic anhydride - Wikipedia [en.wikipedia.org]

Application Notes and Protocols: 3-(2-Chlorophenyl)oxolane-2,5-dione as a Precursor for Pharmaceuticals

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-(2-Chlorophenyl)oxolane-2,5-dione, a substituted succinic anhydride, is a versatile precursor for the synthesis of a variety of pharmaceutical intermediates and active pharmaceutical ingredients (APIs). Its chemical structure, featuring a reactive anhydride ring and a 2-chlorophenyl substituent, allows for the generation of diverse molecular scaffolds. This document outlines the synthesis of the precursor, its derivatization into potential therapeutic agents, and detailed protocols for these transformations. The applications of this precursor are highlighted by its potential to generate compounds with anticonvulsant and antinociceptive properties, drawing parallels with structurally related succinimide-based drugs.[1][2][3][4]

Synthesis of the Precursor: this compound

The synthesis of this compound is achieved through the dehydration of its corresponding dicarboxylic acid, 3-(2-chlorophenyl)succinic acid. This cyclization is a standard method for the formation of cyclic anhydrides.[5][6]

Synthesis of 3-(2-Chlorophenyl)succinic Acid

While 3-(2-chlorophenyl)succinic acid may be commercially available from specialized suppliers, a common synthetic route involves the Michael addition of a 2-chlorophenylacetate enolate to an acrylate, followed by hydrolysis.

Dehydration to this compound

The dehydration of 3-(2-chlorophenyl)succinic acid can be accomplished using various dehydrating agents, such as acetyl chloride or thionyl chloride.[6]

Protocol 1: Synthesis of this compound

-

To a round-bottom flask equipped with a reflux condenser and a gas trap, add 3-(2-chlorophenyl)succinic acid (1.0 eq).

-

Add acetyl chloride (3.0 eq) to the flask.

-

Gently reflux the mixture on a steam bath for 1.5-2 hours, or until the succinic acid derivative is fully dissolved.

-

Allow the solution to cool to room temperature, then chill in an ice bath to induce crystallization.

-

Collect the crystalline product by vacuum filtration.

-

Wash the crystals with two portions of cold diethyl ether.

-

Dry the product under vacuum to yield this compound.

Table 1: Synthesis of this compound - Reagents and Conditions

| Reagent/Parameter | Value |

| Starting Material | 3-(2-Chlorophenyl)succinic acid |

| Dehydrating Agent | Acetyl Chloride |

| Molar Ratio (Acid:Agent) | 1:3 |

| Reaction Time | 1.5 - 2 hours |

| Reaction Temperature | Reflux |

| Expected Yield | 90-95% (based on similar succinic anhydride syntheses[6]) |

Pharmaceutical Applications and Derivatization

The primary pharmaceutical potential of this compound lies in its conversion to succinimide derivatives, a well-established class of anticonvulsant drugs.[1][3][4][7] The anhydride ring is susceptible to nucleophilic attack by amines and alcohols, leading to the formation of amides (succinamic acids) and esters, respectively.[8][9][10][11] These intermediates can be further modified to generate a library of potential drug candidates.

Synthesis of Succinamic Acid Derivatives

The reaction of this compound with a primary amine opens the anhydride ring to form a succinamic acid derivative.[12]

Protocol 2: General Synthesis of N-substituted-3-(2-chlorophenyl)succinamic acids

-

Dissolve this compound (1.0 eq) in a suitable solvent (e.g., toluene, THF).

-

With constant stirring, add a solution of the desired primary amine (1.0 eq) in the same solvent dropwise.

-

Stir the reaction mixture at room temperature for 1-2 hours.

-

If a precipitate forms, collect it by filtration. Otherwise, remove the solvent under reduced pressure.

-

The crude product can be purified by recrystallization.

Synthesis of Succinimide Derivatives

Succinamic acid intermediates can be cyclized to the corresponding succinimides, which are often the biologically active compounds. This cyclization can be achieved by heating or by using a dehydrating agent.

Protocol 3: Synthesis of N-substituted-3-(2-chlorophenyl)succinimides

-

To the crude succinamic acid from Protocol 2, add a dehydrating agent such as acetic anhydride or thionyl chloride.

-

Heat the mixture to reflux for 2-4 hours.

-

Cool the reaction mixture and pour it into ice water to precipitate the product.

-

Collect the solid by filtration, wash with water, and dry.

-

Purify the crude succinimide by recrystallization or column chromatography.

Table 2: Synthesis of Succinimide Derivatives - Key Data

| Intermediate | Reaction | Key Parameters | Product Class | Potential Activity |

| This compound | Aminolysis | Room Temperature, 1-2h | Succinamic Acids | Intermediate |

| N-substituted-3-(2-chlorophenyl)succinamic acid | Cyclization (Dehydration) | Reflux, 2-4h | Succinimides | Anticonvulsant, Antinociceptive |

Synthesis of Ester Derivatives

Reaction with alcohols in the presence of a base or catalyst can yield mono-ester derivatives.[9][13]

Protocol 4: General Synthesis of 4-alkoxy-4-oxo-3-(2-chlorophenyl)butanoic acids

-

Dissolve this compound (1.0 eq) in the desired alcohol (as solvent and reagent).

-

Add a catalytic amount of a base (e.g., pyridine).

-

Stir the mixture at room temperature for 2-4 hours.

-

Remove the excess alcohol under reduced pressure.

-

The resulting ester can be purified by column chromatography.

Visualized Workflows and Pathways

Caption: Synthetic workflow for pharmaceutical precursors from this compound.

Caption: Mechanism of aminolysis for the synthesis of succinamic acids.

Conclusion

This compound is a valuable and versatile precursor in pharmaceutical synthesis. Its straightforward preparation and the reactivity of the succinic anhydride moiety allow for the efficient generation of libraries of compounds, particularly succinimide derivatives with high potential for anticonvulsant and other CNS-related activities. The protocols provided herein offer a foundation for the exploration and development of novel therapeutics based on this promising chemical scaffold.

References

- 1. doaj.org [doaj.org]

- 2. Synthesis and anticonvulsant activity of racemic 2-amino-N-substituted succinimide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. go.drugbank.com [go.drugbank.com]

- 4. dergi.fabad.org.tr [dergi.fabad.org.tr]

- 5. researchgate.net [researchgate.net]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. researchgate.net [researchgate.net]

- 8. Reaction of anhydrides with ammonia and amines [quimicaorganica.org]

- 9. Reactions of Acid Anhydrides | Reactory [reactory.app]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. N-(3-Chlorophenyl)succinamic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

Application Notes and Protocols: 3-(2-Chlorophenyl)oxolane-2,5-dione in Medicinal Chemistry

Topic: Application of 3-(2-Chlorophenyl)oxolane-2,5-dione in Medicinal Chemistry Content Type: Detailed Application Notes and Protocols Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound, also known as 3-(2-chlorophenyl)succinic anhydride, is a chemical intermediate. While direct therapeutic applications of this compound are not extensively documented, its derivatives, particularly those based on the pyrrolidine-2,5-dione (succinimide) scaffold, have shown significant promise in medicinal chemistry. This scaffold is a key structural motif in a variety of biologically active compounds.

This document provides an overview of the application of derivatives of this compound, focusing on their synthesis, biological activity, and potential therapeutic uses, particularly as anticonvulsant and antinociceptive agents.

Key Applications in Medicinal Chemistry

Derivatives of this compound, specifically 3-(2-chlorophenyl)pyrrolidine-2,5-dione amides, have been synthesized and evaluated for their potential as central nervous system (CNS) active agents. The primary areas of application for these compounds are:

-

Anticonvulsant Activity: These compounds have been tested in various seizure models and have demonstrated significant efficacy, suggesting their potential in the treatment of epilepsy.

-

Antinociceptive Activity: Certain derivatives have also shown promise in pain management, particularly in models of tonic and neuropathic pain.

The core structure of 3-(2-chlorophenyl)pyrrolidine-2,5-dione serves as a valuable scaffold for the development of new therapeutic agents targeting neurological disorders.

Data Presentation

The anticonvulsant activity of a series of 3-(2-chlorophenyl)-2,5-dioxo-pyrrolidin-1-yl-acetamide derivatives was evaluated in preclinical models. The table below summarizes the median effective dose (ED₅₀) for the most active compound, designated as Compound 6 (3-(2-chlorophenyl)-1-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-pyrrolidine-2,5-dione), in comparison to the reference drug, valproic acid.[1]

| Compound | MES Test ED₅₀ (mg/kg) | 6 Hz (32 mA) Test ED₅₀ (mg/kg) |

| Compound 6 | 68.30 | 28.20 |

| Valproic Acid | 252.74 | 130.64 |

Experimental Protocols

Synthesis of 3-(2-Chlorophenyl)-2,5-dioxo-pyrrolidin-1-yl-acetic Acid Derivatives

This protocol describes the synthesis of 3-(2-chlorophenyl)-2,5-dioxo-pyrrolidin-1-yl-acetamide derivatives, which are derived from the corresponding succinic acid.

Step 1: Synthesis of (R,S)-2-(2-Chlorophenyl)succinic Acid

The synthesis of the starting material, 2-(2-chlorophenyl)succinic acid, can be achieved through established chemical methods.[1]

Step 2: Synthesis of 3-(2-Chlorophenyl)-2,5-dioxo-pyrrolidin-1-yl-acetic Acid [1]

-

Dissolve (R,S)-2-(2-Chlorophenyl)succinic acid (0.04 mol) in 20 mL of water.

-

Gradually add 2-aminoacetic acid (glycine) (0.04 mol) to the solution.

-

Heat the reaction mixture to facilitate cyclocondensation, forming the succinimide ring.

-

Isolate and purify the resulting 3-(2-chlorophenyl)-2,5-dioxo-pyrrolidin-1-yl-acetic acid.

Step 3: Synthesis of Final Amide Derivatives (e.g., Compound 6) [1]

-

Couple the 3-(2-chlorophenyl)-2,5-dioxo-pyrrolidin-1-yl-acetic acid with the desired amine (e.g., 1-(4-fluorophenyl)piperazine) using a suitable coupling agent.

-

Purify the final product by appropriate chromatographic techniques.

In Vivo Anticonvulsant Screening

The following protocols are standard preclinical models for assessing the anticonvulsant activity of novel compounds.

Maximal Electroshock (MES) Seizure Test [1]

-

Administer the test compound or vehicle to a group of mice.

-

After a specified pretreatment time, induce seizures by delivering an electrical stimulus (e.g., 50 Hz, 0.5 s) through corneal electrodes.

-

Observe the mice for the presence or absence of the tonic hindlimb extension phase of the seizure.

-

The ability of the compound to prevent the tonic hindlimb extension is considered a positive result.

6 Hz Psychomotor Seizure Test [1]

-

Administer the test compound or vehicle to a group of mice.

-

After the pretreatment time, induce seizures by delivering a low-frequency (6 Hz), long-duration (3 s) electrical stimulus of a specific current intensity (e.g., 32 mA) via corneal electrodes.

-

Observe the animals for seizure activity, characterized by stun, forelimb clonus, and twitching of the vibrissae.

-

Protection against these seizure manifestations indicates anticonvulsant activity.

Subcutaneous Pentylenetetrazole (scPTZ) Seizure Test [1]

-

Administer the test compound or vehicle to a group of mice.

-

After the pretreatment time, inject a convulsive dose of pentylenetetrazole subcutaneously.

-

Observe the mice for the onset and severity of clonic seizures.

-

An increase in the latency to the first seizure or a complete lack of seizures indicates anticonvulsant efficacy.

Mandatory Visualizations

Synthetic Workflow

Caption: Synthetic pathway for 3-(2-chlorophenyl)pyrrolidine-2,5-dione derivatives.

Proposed Mechanism of Action

The anticonvulsant activity of the most active derivatives is believed to be mediated through the modulation of neuronal ion channels.[1]

Caption: Proposed mechanism of action for anticonvulsant derivatives.

Conclusion

While this compound itself is primarily a synthetic intermediate, its conversion to 3-(2-chlorophenyl)pyrrolidine-2,5-dione derivatives unlocks a class of compounds with significant potential in the treatment of epilepsy and pain. The presented data and protocols offer a foundation for researchers to explore this chemical scaffold further in the development of novel CNS-active therapeutic agents. Further structure-activity relationship (SAR) studies and optimization of pharmacokinetic properties could lead to the identification of clinical candidates.

References

Application Notes and Protocols for Reactions Involving 3-(2-Chlorophenyl)oxolane-2,5-dione

For Researchers, Scientists, and Drug Development Professionals